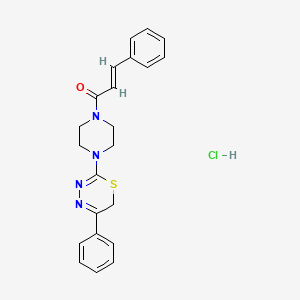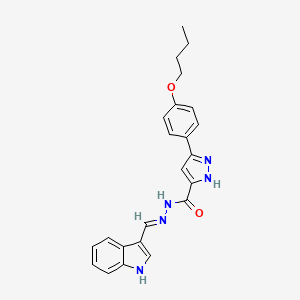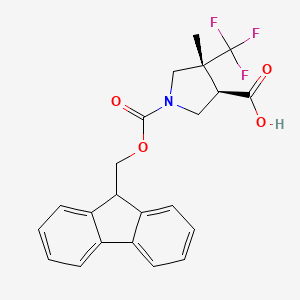![molecular formula C18H17N3O3S B2884090 3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide CAS No. 1206995-23-4](/img/structure/B2884090.png)
3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound like “3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide” would likely be complex due to the presence of multiple functional groups. These groups can have significant effects on the compound’s physical and chemical properties .
Chemical Reactions Analysis
The chemical reactions involving “3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide” would depend on the conditions and reagents present. Benzenesulfonamides, for example, can undergo a variety of reactions, including substitution and elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide” would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .
Applications De Recherche Scientifique
Crystallographic Insights and Conformational Analysis
A study focused on the crystal structures of related compounds, highlighting significant conformational differences which are not driven by steric effects within the molecular arrangements. These insights are crucial for understanding the molecular basis of the activity of such compounds in biological systems (Borges et al., 2014).
Enzymatic Inhibition for Therapeutic Potential
Research into the inhibition of carbonic anhydrase I and II by derivatives of this compound reveals their potential as therapeutic agents. Derivatives exhibited Ki values suggesting significant inhibitory effects, marking them as candidates for further study in the context of diseases where carbonic anhydrase activity is a factor (Gul et al., 2016).
Antimicrobial Applications
Novel pyrazolo[1,5-a]pyrimidine derivatives, incorporating the phenylsulfonyl moiety, have shown promising antimicrobial activities. Some derivatives exceeded the activity of reference drugs against selected bacterial and fungal strains, suggesting a potential route for the development of new antimicrobial agents (Alsaedi et al., 2019).
Anticancer and Antiviral Research
Derivatives have been synthesized with the aim of exploring their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Initial screenings indicate promising results, with some compounds showing significant activity, highlighting the potential of these compounds in developing treatments for a range of conditions (Küçükgüzel et al., 2013).
Reversible Thermal Isomerization
A unique study presented the reversible thermal isomerization of a related 3H-pyrazole into 4H-pyrazole, demonstrating a fascinating aspect of the compound's behavior under thermal conditions. This property could be of interest in the development of materials with specific thermal responses or in the study of dynamic chemical processes (Vasin et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(4-pyrazolidin-3-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(11-13-25(23,24)16-4-2-1-3-5-16)20-15-8-6-14(7-9-15)17-10-12-19-21-17/h1-9,17,19,21H,10-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKFMCCHROGUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNNC1C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2884009.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2884011.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B2884017.png)






![Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2884027.png)
![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884028.png)
![6-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2884029.png)